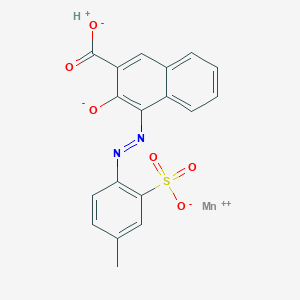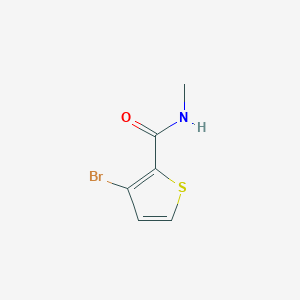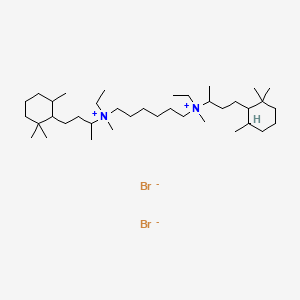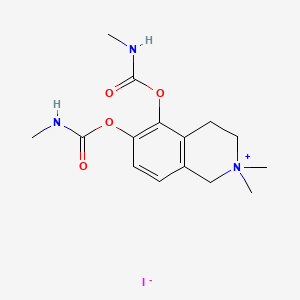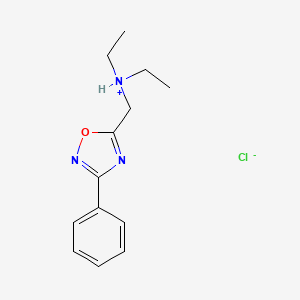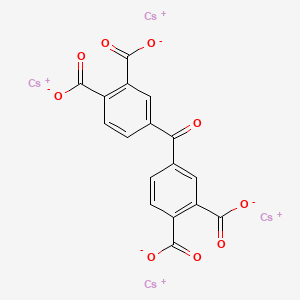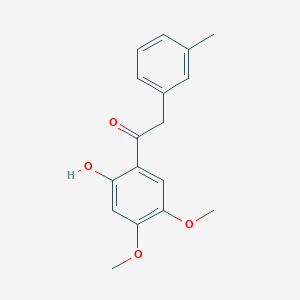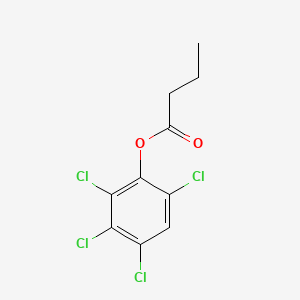
Butyric acid, 2,3,4,6-tetrachlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,6-Tetrachlorophenyl) butanoate is an organic compound with the molecular formula C10H8Cl4O2 It is an ester derived from butanoic acid and 2,3,4,6-tetrachlorophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-tetrachlorophenyl) butanoate typically involves the esterification of 2,3,4,6-tetrachlorophenol with butanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of (2,3,4,6-tetrachlorophenyl) butanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3,4,6-Tetrachlorophenyl) butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,4,6-tetrachlorophenol and butanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2,3,4,6-Tetrachlorophenol and butanoic acid.
Reduction: 2,3,4,6-Tetrachlorophenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3,4,6-Tetrachlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (2,3,4,6-tetrachlorophenyl) butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring allows it to interact with hydrophobic pockets in proteins, potentially altering their function. Additionally, the ester bond can be hydrolyzed, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrachlorophenyl butanoate
- 2,3,5,6-Tetrachlorophenyl butanoate
- 2,4,6-Trichlorophenyl butanoate
Comparison: (2,3,4,6-Tetrachlorophenyl) butanoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other tetrachlorophenyl derivatives, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be leveraged to tailor the compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
7476-82-6 |
|---|---|
Molekularformel |
C10H8Cl4O2 |
Molekulargewicht |
302.0 g/mol |
IUPAC-Name |
(2,3,4,6-tetrachlorophenyl) butanoate |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-3-7(15)16-10-6(12)4-5(11)8(13)9(10)14/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DZBDHMZJGXLTDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


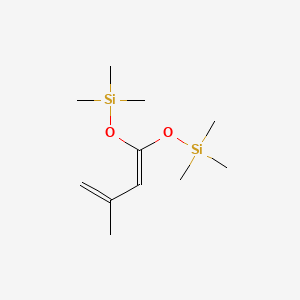

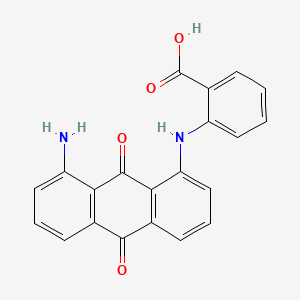
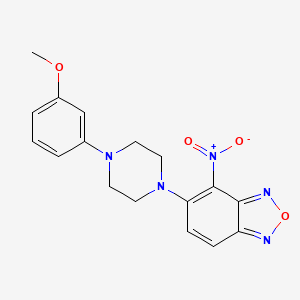

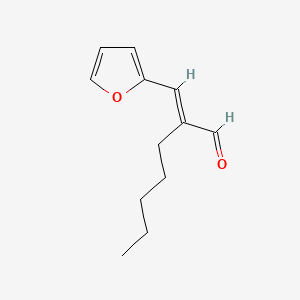
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
